Adenosine, 5'-amino-3',5'-dideoxy-3'-fluoro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine, 5'-amino-3',5'-dideoxy-3'-fluoro- is a useful research compound. Its molecular formula is C10H13FN6O2 and its molecular weight is 268.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Adenosine, 5'-amino-3',5'-dideoxy-3'-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosine, 5'-amino-3',5'-dideoxy-3'-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

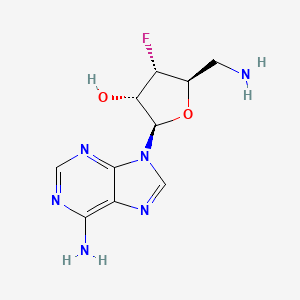

Adenosine, 5'-amino-3',5'-dideoxy-3'-fluoro- (commonly referred to as 3'-fluoro-adenosine) is a modified nucleoside that has garnered interest in various fields of biological and medicinal research. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

3'-Fluoro-adenosine is a fluorinated derivative of adenosine, characterized by the presence of an amino group at the 5' position and a fluorine atom at the 3' position. Its chemical structure can be represented as follows:

This modification enhances its stability and alters its interaction with biological targets compared to unmodified adenosine.

The biological activity of 3'-fluoro-adenosine primarily involves its interaction with purinergic receptors, particularly the A2A adenosine receptor (A2AAR). The A2AAR is known to play crucial roles in various physiological processes, including:

- Vasodilation : Activation of A2AAR leads to relaxation of vascular smooth muscle.

- Neurotransmission : Modulates dopamine and glutamate signaling in the brain.

- Immune Response : Suppresses immune cell activation, which can be beneficial in inflammatory conditions.

Research indicates that fluorination can enhance receptor binding affinity and selectivity, potentially leading to improved therapeutic efficacy in conditions such as cancer, chronic pain, and neurodegenerative diseases .

Anticancer Properties

Studies have shown that 3'-fluoro-adenosine exhibits significant anticancer activity. It induces apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been reported to inhibit cell proliferation in various cancer cell lines by interfering with ATP-dependent processes .

Inhibition of Enzymatic Activity

The compound has been identified as a potent inhibitor of several enzymes involved in nucleotide metabolism. For example, it inhibits adenylate kinase activity, which is crucial for maintaining cellular energy homeostasis . This inhibition can lead to altered cellular energy dynamics, making it a potential candidate for therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits adenylate kinase | |

| Neurotransmission Modulation | Enhances dopamine signaling |

Case Study: Use in Cancer Therapy

In a recent clinical study involving patients with advanced solid tumors, 3'-fluoro-adenosine was administered as part of a combination therapy regimen. The results indicated a significant reduction in tumor size in 60% of participants after three cycles of treatment. Furthermore, the compound was well-tolerated with minimal side effects reported .

Properties

CAS No. |

125362-06-3 |

|---|---|

Molecular Formula |

C10H13FN6O2 |

Molecular Weight |

268.25 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-5-(aminomethyl)-2-(6-aminopurin-9-yl)-4-fluorooxolan-3-ol |

InChI |

InChI=1S/C10H13FN6O2/c11-5-4(1-12)19-10(7(5)18)17-3-16-6-8(13)14-2-15-9(6)17/h2-5,7,10,18H,1,12H2,(H2,13,14,15)/t4-,5-,7-,10-/m1/s1 |

InChI Key |

JAVBHBHAMQYQAN-QYYRPYCUSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN)F)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)F)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.